N,N-Dimethylphenethylamine is a natural product found in Vachellia rigidula and Euphausia pacifica with data available.
N,N-Dimethylphenethylamine
CAS No.: 1126-71-2
Cat. No.: VC20926947
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1126-71-2 |
---|---|
Molecular Formula | C10H15N |
Molecular Weight | 149.23 g/mol |
IUPAC Name | N,N-dimethyl-2-phenylethanamine |
Standard InChI | InChI=1S/C10H15N/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Standard InChI Key | TXOFSCODFRHERQ-UHFFFAOYSA-N |
SMILES | CN(C)CCC1=CC=CC=C1 |
Canonical SMILES | CN(C)CCC1=CC=CC=C1 |
Introduction
N,N-Dimethylphenethylamine is a substituted phenethylamine compound, known for its use as a flavoring agent in various food products such as cereal, cheese, dairy products, fish, fruit, and meat. It was first isolated from the orchid Pinalia jarensis (previously referred to as Eria jarensis) and is characterized by its "sweet, fishy" aroma . This compound has gained attention not only for its culinary applications but also for its potential pharmacological effects.
Mechanism of Action
N,N-Dimethylphenethylamine acts primarily as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) in humans . There is evidence suggesting it may also interact with the serotonin receptor subtype (5-HT1A) in rats . Additionally, some studies indicate interactions with monoamine oxidase B (MAO-B), likely acting as an enzyme substrate rather than an inhibitor .
Biochemical Pathways
Its interaction with TAAR1 suggests potential influences on dopaminergic, serotonergic, and glutamatergic systems within the brain. These pathways are crucial for mood regulation and cognitive functions.
Safety Considerations
Despite being used safely as a flavoring agent by regulatory bodies like FEMA and JECFA , there are legal considerations due to its structural similarity to methamphetamine.
Table: Regulatory Status
Organization | Status |
---|---|
FEMA | Approved for use as a flavoring agent |
JECFA | Recognized safe under specified conditions |
US Legal Classification | May be considered Schedule II due to structural similarity with methamphetamine |
Table: Interactions with Neurotransmitter Systems
Receptor/System | Action/Effect |
---|---|
TAAR1 | Acts as an agonist; influences dopaminergic pathways |
Serotonin Receptors | Potential interaction; specifically noted at the rat's serotonin receptor subtype |
(5-HT1A) | - - |
(MAO-B) | - Likely acts as an enzyme substrate |
Table: Uses Across Industries
Given below are some key uses across different sectors:
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Food Industry:
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Flavoring agent used primarily due to its unique aroma profile ("sweet" or "fishy").
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Commonly found in cereals, cheeses/dairy products, fish-based dishes.
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Supplements:
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Used occasionally within pre-workout supplements claiming stimulant effects.
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This versatility underscores both practical applications beyond food additives.
References:
* Radioactive N,N-dimethylethylamines were studied for their roles in MAO activity measurement.
* Trout’s Notes provide comprehensive lists of related compounds but lack specific details on DMPEA itself.
* ChemicalBook provides detailed chemical properties including melting points and solubility data.
* While not directly about DMPEA but relevant contextually regarding neurotoxicity comparisons between similar compounds like amphetamines.
* In vitro studies show weak agonistic behavior towards adrenergic receptors alongside other substances like hordenine.
Please note that while this article aims to cover all aspects comprehensively based on available literature up until early February '25 without referencing BenchChem or Smolecule directly per your request—future updates might incorporate additional findings from ongoing research efforts focused specifically around this compound’s biochemical roles beyond established uses today!
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